molecular formula C9H18O3S2 B14390611 3-(Pentane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione CAS No. 87947-57-7

3-(Pentane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione

Cat. No.: B14390611
CAS No.: 87947-57-7
M. Wt: 238.4 g/mol
InChI Key: BFASPVRRKHNNNP-UHFFFAOYSA-N
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Description

3-(Pentane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is a chemical compound characterized by its unique structure, which includes a thiolane ring and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione typically involves the reaction of thiolane derivatives with pentane-1-sulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(Pentane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of substituted thiolane derivatives

Scientific Research Applications

3-(Pentane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Pentane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pentane-1-sulfinyl)propanoate
  • 3-(Pentane-1-sulfinyl)benzoic acid
  • 3-(Pentane-1-sulfinyl)aniline

Uniqueness

3-(Pentane-1-sulfinyl)-1lambda~6~-thiolane-1,1-dione is unique due to its thiolane ring structure combined with a sulfinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

87947-57-7

Molecular Formula

C9H18O3S2

Molecular Weight

238.4 g/mol

IUPAC Name

3-pentylsulfinylthiolane 1,1-dioxide

InChI

InChI=1S/C9H18O3S2/c1-2-3-4-6-13(10)9-5-7-14(11,12)8-9/h9H,2-8H2,1H3

InChI Key

BFASPVRRKHNNNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)C1CCS(=O)(=O)C1

Origin of Product

United States

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